molecular formula C15H21NO3 B2472665 Tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate CAS No. 2375274-28-3

Tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B2472665
CAS No.: 2375274-28-3
M. Wt: 263.337
InChI Key: LYBYMCFRGNYSOB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds. The presence of the tert-butyl group and the hydroxymethyl group in this compound contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride and a base such as potassium carbonate.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a reducing agent such as sodium borohydride.

    Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of tert-butyl 4-(carboxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate.

    Reduction: Formation of tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-methanol.

    Substitution: Formation of various alkyl or aryl derivatives of the isoquinoline compound.

Scientific Research Applications

Tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-methanol
  • Tert-butyl 4-(carboxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
  • Tert-butyl 4-(methyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

Uniqueness

Tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate is unique due to the presence of both the tert-butyl and hydroxymethyl groups, which contribute to its distinct chemical properties and reactivity. These functional groups allow for a wide range of chemical modifications and applications in various fields of research.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-11-6-4-5-7-13(11)12(9-16)10-17/h4-7,12,17H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBYMCFRGNYSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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